N-{1-[4-(butan-2-yl)phenyl]propyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a sec-butylphenyl group, a propyl chain, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Sec-Butylphenyl Group: The sec-butylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.
Attachment of the Propyl Chain: The propyl chain is attached via an alkylation reaction, using a propyl halide and a strong base.
Formation of the Carboxamide Group:
Industrial Production Methods
In an industrial setting, the production of N7-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~7~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides and bases for nucleophilic substitution; electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~7~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N7-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~7~-{1-[4-(TERT-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- N~7~-{1-[4-(ISOPROPYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
Uniqueness
N~7~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific sec-butylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25N5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)propyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H25N5O/c1-5-13(3)15-7-9-16(10-8-15)17(6-2)24-19(26)18-11-14(4)23-20-21-12-22-25(18)20/h7-13,17H,5-6H2,1-4H3,(H,24,26) |
InChI Key |
PUYCXWTWIUOYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)C2=CC(=NC3=NC=NN23)C |
Origin of Product |
United States |
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